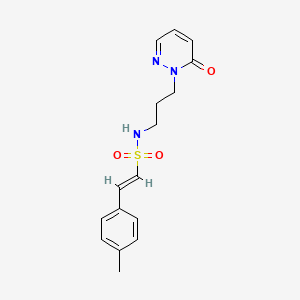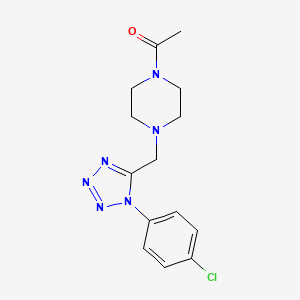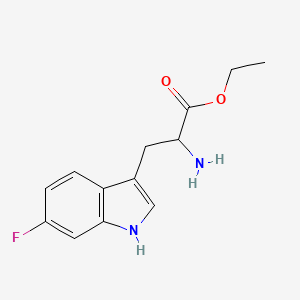
4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. The compound has been found to exhibit promising pharmacological properties, making it a valuable tool for researchers in the development of new drugs.
科学的研究の応用
Pharmaceutical Development
MLS000778973 has shown potential in pharmaceutical research due to its unique chemical structure, particularly the trifluoromethyl group. This group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds . Researchers are exploring its use in developing new drugs for various diseases, including cancer and inflammatory conditions, due to its ability to modulate biological pathways effectively.
Agrochemical Research
In agrochemical research, MLS000778973 is being investigated for its potential as a pesticide or herbicide. The trifluoromethyl group in its structure is known to increase the efficacy and environmental stability of agrochemicals . This makes it a promising candidate for developing new, more effective agricultural chemicals that can help in pest control and crop protection.
Material Science
The compound’s unique properties make it valuable in material science, particularly in the development of advanced materials. Its stability and reactivity are being leveraged to create new polymers and coatings with enhanced durability and resistance to environmental factors . This application is crucial for industries looking to develop materials with superior performance characteristics.
Biochemical Research
MLS000778973 is also used in biochemical research as a tool to study enzyme interactions and protein functions. Its structure allows it to act as a probe in various biochemical assays, helping scientists understand complex biological processes at the molecular level . This application is vital for advancing our knowledge of cellular mechanisms and developing new therapeutic strategies.
Environmental Chemistry
In environmental chemistry, the compound is being studied for its potential to degrade pollutants. Its chemical properties enable it to participate in reactions that break down harmful substances in the environment . This research is essential for developing new methods to clean up environmental contaminants and protect ecosystems.
Synthetic Chemistry
MLS000778973 is a valuable intermediate in synthetic chemistry. Its unique structure allows it to be used in the synthesis of various complex organic molecules . This application is crucial for the development of new chemical reactions and the creation of novel compounds with potential applications in multiple fields, including pharmaceuticals and materials science.
These applications highlight the versatility and importance of MLS000778973 in scientific research. Each field leverages its unique chemical properties to advance knowledge and develop new technologies.
Trifluoromethyl ketones: properties, preparation, and application Radical trifluoromethylation
特性
IUPAC Name |
4-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3/c1-25-13-5-3-2-4-11(13)14-15(21-22-16(14)17(18,19)20)10-7-6-9(23)8-12(10)24/h2-8,23-24H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQLKXZRLSKARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(NN=C2C3=C(C=C(C=C3)O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326585 |
Source


|
| Record name | 4-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662214 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol | |
CAS RN |
879435-49-1 |
Source


|
| Record name | 4-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide](/img/structure/B2841255.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2841258.png)

![N-{2-[(2-cyanophenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B2841260.png)
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,2-dimethylpropanamide](/img/structure/B2841261.png)
![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2841262.png)
![5-chloro-N-methyl-6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2841264.png)

![N-[(4-fluorophenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2841267.png)




